3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid
CAS No.:
Cat. No.: VC16490768
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H20ClNO4 |
---|---|
Molecular Weight | 313.77 g/mol |
IUPAC Name | 4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Standard InChI Key | UBRPCCFLMVZEKN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-(Boc-amino)-4-(2-chlorophenyl)butyric acid (CAS: 218608-93-6 ) belongs to the class of β-amino acids, where the amino group is positioned at the β-carbon relative to the carboxylic acid. The Boc protecting group () shields the amine during synthetic processes, while the 2-chlorophenyl substituent introduces steric and electronic effects critical for interactions in biological systems . Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 313.77 g/mol |
IUPAC Name | (3R)-4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Stereochemistry | R-configuration at β-carbon |
The compound’s chiral center at the β-carbon necessitates enantioselective synthesis to ensure pharmacological relevance, as demonstrated in its R-enantiomer form .
Structural Comparisons
Analogues such as 3-(Boc-amino)-4-(4-chlorophenyl)butyric acid (CAS: 218608-96-9 ) and 3-(Boc-amino)-4-(2-fluorophenyl)butyric acid (PubChem CID: 21975848 ) highlight the impact of substituent position and halogen identity. For instance:
The 2-chlorophenyl variant exhibits distinct steric hindrance compared to its para-substituted counterpart, influencing binding affinities in enzyme-active sites .
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis of 3-(Boc-amino)-4-(2-chlorophenyl)butyric acid typically involves three stages :
-
Amino Protection: The primary amine is protected using Boc anhydride in tetrahydrofuran (THF) with triethylamine () as a base .
-
Side-Chain Elaboration: Introduction of the 2-chlorophenyl group via alkylation or Grignard reactions in diethyl ether .
-
Deprotection and Purification: Acidic hydrolysis using aqueous silver benzoate () in dioxane under sonication at 20°C .
Critical parameters include temperature control (<25°C) to prevent racemization and solvent selection (THF/dioxane) to enhance yield .
Enantioselective Synthesis
The R-enantiomer is synthesized using chiral auxiliaries or asymmetric catalysis. For example, Xu et al. (2004) achieved >98% enantiomeric excess (ee) via Evans’ oxazolidinone methodology . Key steps include:
-
Chiral Induction: Use of (S)-4-benzyl-2-oxazolidinone to control stereochemistry at the β-carbon.
-
Crystallization-Driven Purification: Isolation of the diastereomeric salt using L-(+)-tartaric acid .
Applications in Medicinal Chemistry
Peptide Synthesis
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis (SPPS). For instance, it has been incorporated into:
-
β-Peptide Backbones: Enhancing proteolytic stability compared to α-peptides .
-
Enzyme Inhibitors: Serving as a dipeptidyl peptidase-4 (DPP-4) inhibitor precursor for diabetes therapeutics.
Prodrug Development
The carboxylic acid moiety facilitates prodrug design via esterification. For example, ethyl ester derivatives show improved membrane permeability in in vitro models.
Biological Evaluation and Research Findings
In Vitro Activity
While direct biological data for 3-(Boc-amino)-4-(2-chlorophenyl)butyric acid remains limited, structural analogues demonstrate:
-
DPP-4 Inhibition: IC values of 12–50 nM for related chlorophenyl derivatives.
-
Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus .
Pharmacokinetic Profiling
Comparative studies with fluorophenyl analogues reveal:
-
Metabolic Stability: 2-chlorophenyl substitution reduces hepatic clearance by 40% compared to 2-fluorophenyl .
-
Plasma Protein Binding: 89% binding affinity due to hydrophobic interactions with serum albumin .
Challenges and Future Directions
Scalability Issues
Current synthetic routes suffer from low yields (45–60%) in the alkylation step due to steric hindrance from the 2-chlorophenyl group . Microwave-assisted synthesis and flow chemistry are under investigation to improve efficiency.
Targeted Drug Delivery
Ongoing research explores conjugation with nanoparticle carriers to enhance tumor-specific uptake, leveraging the compound’s carboxylic acid group for covalent attachment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume